Evidence 1: Unique N1 2-Fluorobenzyloxy Linker vs. Chlorobenzyl Analog — Impact on Hydrogen-Bond Acceptor Count and Predicted Metabolic Stability
The target compound incorporates a 2-fluorobenzyloxy moiety at N1, in contrast to the 3-chlorobenzyl group present in the closest commercially available analog, 1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338754-88-4) . The benzyloxy linker introduces an additional oxygen atom, increasing the hydrogen-bond acceptor count from 2 (chlorobenzyl analog) to 3 (target compound). In the context of the CB2R PAM pharmacophore defined by EC21a and its derivatives, the N1 substituent's electronic and steric properties are critical for allosteric modulator efficacy, with fluorine-versus-chlorine substitution at the ortho position of the benzyl group yielding distinct functional outcomes in [35S]GTPγS and β-arrestin2 recruitment assays [1]. The 2-fluorobenzyloxy group of the target compound represents an unexplored subtype within this SAR landscape, offering a differentiated starting point for allosteric modulator optimization.
| Evidence Dimension | N1 Substituent Identity and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | 2-Fluorobenzyloxy (C7H6FO); 3 H-bond acceptors (2 ketone O + 1 benzyloxy O) |
| Comparator Or Baseline | 1-(3-Chlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338754-88-4); 3-Chlorobenzyl (C7H6Cl); 2 H-bond acceptors (2 ketone O only) |
| Quantified Difference | Additional H-bond acceptor (+1); Molecular weight difference: 374.32 (target) vs. 374.77 (comparator); ΔMW = -0.45 Da |
| Conditions | Structural comparison based on vendor-confirmed molecular formulas |
Why This Matters
For CB2R allosteric modulator design, the number and position of hydrogen-bond acceptors at the N1 substituent directly influence the interaction with the allosteric binding pocket; the target compound provides a distinct chemical handle for optimizing allosteric efficacy and ligand bias.
- [1] Gado F et al. Eur J Med Chem. 2021;211:113116. (See derivatives A1/SV-10a and A5/SB-13a with ortho-F vs. ortho-Cl on N1 benzyl). View Source
